Benzo[h]quinoline

Catalog No.
S564664
CAS No.
230-27-3
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[h]quinoline

CAS Number

230-27-3

Product Name

Benzo[h]quinoline

IUPAC Name

benzo[h]quinoline

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H

InChI Key

WZJYKHNJTSNBHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3

Synonyms

benzo(h)quinoline

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3

The exact mass of the compound Benzo[h]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzo[h]quinoline (CAS 230-27-3) is a rigid, planar aza-phenanthrene derivative primarily procured as a high-performance bidentate C^N ligand for transition metal coordination. Characterized by its fused tricyclic structure, it exhibits a boiling point of 338 °C and a melting point of 48-52 °C, offering superior thermal stability compared to simpler N-heterocycles [1]. In industrial and advanced laboratory settings, it is highly valued for its ability to undergo efficient ortho-metalation at the C10 position. This predictable C-H activation makes it a critical precursor for synthesizing highly stable, cyclometalated Iridium(III), Platinum(II), and Ruthenium(II) complexes used in phosphorescent organic light-emitting diodes (OLEDs) and homogeneous catalysis [2].

Procurement substitution with the structural isomer Benzo[f]quinoline or the simpler parent compound quinoline results in immediate synthetic failure for cyclometalated targets. The angular fusion of Benzo[h]quinoline precisely aligns the nitrogen lone pair and the C10 proton, enabling the formation of a highly stable 5-membered metallacycle during coordination[1]. Benzo[f]quinoline possesses a different spatial geometry that physically prevents this specific C^N bidentate coordination, leading to unreacted starting materials or undesired complex mixtures rather than the targeted dimeric precursors. Furthermore, replacing Benzo[h]quinoline with simpler ligands like 2-phenylpyridine (ppy) drastically alters the photophysical properties of the resulting complex, shifting emission profiles and reducing the thermal rigidity required for vacuum thermal evaporation (VTE) processes [2].

Bathochromic Emission Shifting in Phosphorescent OLED Precursors

When used as a cyclometalating ligand in Iridium(III) complexes, the extended pi-conjugation of Benzo[h]quinoline induces a strong bathochromic (red) shift compared to the industry-standard 2-phenylpyridine (ppy). While Ir(ppy)3 typically emits in the green region at approximately 510 nm, the corresponding Ir(bhq)3 and heteroleptic Ir(bhq)2(acac) complexes shift emission into the yellow-orange spectrum (~590-600 nm)[1]. This shift is driven by the stabilized lowest unoccupied molecular orbital (LUMO) provided by the fused benzo-ring system.

Evidence DimensionPhotoluminescence Emission Wavelength
Target Compound DataIr(bhq) complexes emit at ~590-600 nm (Yellow/Orange)
Comparator Or BaselineIr(ppy)3 emits at ~510 nm (Green)
Quantified Difference~80-90 nm bathochromic shift
ConditionsPhotoluminescence in CH2Cl2 at room temperature

Allows display manufacturers to procure a reliable, structurally rigid precursor for tuning OLED emission into the yellow/orange spectrum without relying on unstable, heavily substituted ligand alternatives.

Regioselective C^N Metallacycle Formation vs. Isomeric Failure

The synthesis of chloro-bridged dimeric precursors, such as [Ir(μ-Cl)(L)2]2, requires precise spatial alignment for C-H activation. Benzo[h]quinoline readily undergoes microwave-accelerated or thermal cyclometalation to form the [Ir(μ-Cl)(bhq)2]2 dimer in high yields due to the optimal distance between the coordinating nitrogen and the C10 carbon [1]. In contrast, attempting the same reaction with Benzo[f]quinoline fails to produce the analogous C^N cyclometalated dimer because its nitrogen atom is oriented away from a viable ortho-carbon, preventing the formation of the necessary 5-membered metallacycle.

Evidence DimensionTargeted Dimer Formation Capability
Target Compound DataForms stable 5-membered C^N metallacycle in high yield
Comparator Or BaselineBenzo[f]quinoline fails to form analogous C^N dimer
Quantified DifferenceBinary success/failure in targeted bidentate coordination
ConditionsStandard Ir(III) cyclometalation conditions (e.g., IrCl3·nH2O in 2-ethoxyethanol)

Ensures high-yield synthesis of organometallic catalysts and phosphors, preventing costly batch failures associated with incorrect isomer selection.

Enhanced Thermal Stability for Vacuum Deposition Workflows

For materials destined for vacuum thermal evaporation (VTE) in OLED manufacturing, the thermal stability of the ligand directly impacts the sublimation temperature and degradation rate of the final metal complex. Benzo[h]quinoline features a boiling point of 338 °C, which is significantly higher than both the parent quinoline (237 °C) and the standard 2-phenylpyridine ligand (268 °C) [1]. The rigid, fused tricyclic core of Benzo[h]quinoline imparts exceptional thermal robustness to its coordinated complexes, minimizing ligand dissociation or thermal degradation during high-vacuum sublimation.

Evidence DimensionBoiling Point (Thermal Rigidity Indicator)
Target Compound Data338 °C
Comparator Or Baseline2-Phenylpyridine (268 °C) & Quinoline (237 °C)
Quantified Difference+70 °C higher boiling point than standard ppy
ConditionsStandard atmospheric pressure (760 mmHg)

Critical for ensuring that downstream organometallic complexes can be purified and deposited via vacuum sublimation without thermal decomposition.

Precursor for Yellow/Orange Phosphorescent OLED Emitters

Benzo[h]quinoline is the ligand of choice for synthesizing cyclometalated Iridium(III) and Platinum(II) complexes when a red-shifted (yellow to orange) emission is required. Its extended pi-conjugation provides a reliable bathochromic shift compared to standard phenylpyridine ligands, making it essential for display manufacturers developing multi-layer or white OLED architectures[1].

Directing Group and Ligand in Homogeneous Catalysis

Due to its ability to form highly stable 5-membered metallacycles via precise C10 activation, Benzo[h]quinoline is widely procured as a ligand or directing group for Ruthenium, Rhodium, and Palladium-catalyzed C-H activation reactions. Its rigid geometry ensures predictable regioselectivity and high catalyst turnover numbers in complex organic synthesis [2].

Synthesis of Environmentally Responsive Fluorescent Probes

The inherent fluorescence and planar structure of the benzo[h]quinoline core make it an excellent building block for push-pull fluorescent dyes and chemosensors. Its distinct photophysical properties, combined with its high thermal stability, allow for the development of robust optical probes used in biochemical assays and material science imaging [3].

XLogP3

3.4

Boiling Point

339.0 °C

LogP

3.43 (LogP)

Melting Point

52.0 °C

UNII

8KWJ7WT6Y7

Vapor Pressure

2.18e-04 mmHg

Other CAS

230-27-3

Wikipedia

4-azaphenanthrene

Dates

Last modified: 08-15-2023

Synthesis of sterically encumbered C10-arylated benzo[h]quinolines using ortho-substituted aryl boronic acids

Marko Weimar, Matthew J Fuchter
PMID: 23069777   DOI: 10.1039/c2ob26806j

Abstract

The challenging coupling of 10-halobenzo[h]quinolines with ortho-substituted aryl boronic acids has been achieved using Pd(OAc)(2)/P(O)Ph(3) as the catalytic system. High yields were obtained for diversely functionalised substrates under mild reaction conditions.


Acidic C-H Bond as a Proton Donor in Excited State Intramolecular Proton Transfer Reactions

Anton J Stasyuk, Michał K Cyrański, Daniel T Gryko, Miquel Solà
PMID: 26579756   DOI: 10.1021/ct501100t

Abstract

An unprecedented type of excited state intramolecular proton transfer in a series of benzo[h]quinoline (BHQ) derivatives substituted at position 10 with strong CH acid character is described using density functional theory/time-dependent density functional theory computational approaches with a hybrid functional and the 6-311++G(d,p) triple-ξ quality basis set. Our results show that for 10-malononitrile-substituted BHQ (2CNBHQ) the excited state intramolecular proton transfer C-H···N reaction is a barrierless process. Calculations also reveal that the reaction profiles of the 4-amino-substituted 2CNBHQ show a large dependence on the polarity of the environment.


Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes

Salman A Khan, Abdullah M Asiri, Saad H Al-Thaqafy, Hassan M Faidallah, Samy A El-Daly
PMID: 24934972   DOI: 10.1016/j.saa.2014.05.013

Abstract

Two synthetic pathways were adopted to synthesize the target 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles. Structure of the synthesized compounds has been characterized based on FT-IR, (1)H NMR, (13)C NMR and elemental analyses. UV-Vis and fluorescence spectroscopy measurements provided that all compounds are good absorbent and fluorescent. Fluorescence polarity study demonstrated that these compounds were sensitive to the polarity of the microenvironment provided by different solvents. In addition, spectroscopic and physicochemical parameters, including singlet absorption, extinction coefficient, Stokes shift, oscillator strength and dipole moment were investigated in order to explore the analytical potential of synthesized compounds.


Benzo(h)quinoline derivatives as G-quadruplex binding agents

Hanumantharao Paritala, Steven M Firestine
PMID: 19243943   DOI: 10.1016/j.bmcl.2009.02.016

Abstract

G-quadruplexes are unusual structures formed from guanine-rich sequences of nucleic acids. G-quadruplexes have been postulated to play important roles in a number of biological systems including gene regulation and the inhibition of enzyme function. Recently, our laboratory reported on the synthesis and evaluation of a triaza-cyclopentaphenanthrene compound which bound to G-quadruplexes with good affinity and selectivity. This compound contains a 4-pyridone group which has not been previously utilized in other quadruplex binding agents. In this Letter, we describe the synthesis and evaluation of 4-pyridone containing 2- and 3-carboxy-benzoquinolines as G-quadruplex binding agents. We find that these compounds are capable of binding G-quadruplexes with a K(a) in the range of 3 x 10(5)M(-1) and with a 10-fold selectivity for quadruplex over duplex DNA.


pH dependence of binding benzo[h]quinoline and humic acid and effects on fluorescence quenching

Ping-Chieh Hsieh, Shih-Han Hsu, Chon-Lin Lee, Peter Brimblecombe
PMID: 20821621   DOI: 10.1002/etc.220

Abstract

The binding constant (K(DOC)) between humic acid and the nitrogen-containing polycyclic aromatic compound (N-PAC), benzo[h]quinoline, was measured at varying pH levels using fluorescence quenching (FQ). Because fluorescence characteristics of benzo[h]quinoline change with pH, determination required two optimum sets of excitation and emission wavelength pairs. A simple mixing model was used to eliminate the inherent fluorescence interference between benzo[h]quinoline and its protonated form, benzo[h]quinolinium, when estimating binding constants. Hydrophobic interaction is likely to control the binding between humic acid and benzo[h]quinoline and benzo[h]quinolinium, in lower and higher pH ranges (pH <3, pH >6). In contrast, cation exchange seems to control the binding affinity of benzo[h]quinolinium in the middle range of pH. The estimates of K(DOC) were up to 70% smaller after elimination of interference. This indicates that the contribution of the minor form influences estimates of the K(DOC)-pH trend for benzo[h]quinoline, and potentially explains the large discrepancy reported in the literature between results based on using FQ and those based on equilibrium dialysis methods. Previous FQ measurements overestimate K(DOC) at some pH values and lead to an underestimation of bioavailability in an aquatic environment. The application of our models appears to be necessary when using FQ for determining the K(DOC)-pH trend for organic compounds with acid-base pair analogs.


Crowded Cu(I) complexes involving benzo[h]quinoline: pi-stacking effects and long-lives excited states

E C Riesgo, Y Z Hu, F Bouvier, R P Thummel, D V Scaltrito, G J Meyer
PMID: 11421687   DOI: 10.1021/ic010297h

Abstract

The Friedländer condensation was employed to synthesize two series of 3,3'-polymethylene bridged ligands, L, based on 2-(2'-pyridyl)-benzo[h]quinoline and 2,2'-bibenzo[h]quinoline (BHQ) along with the fully aromatic naphtho[1,2-b]-1,10-phenanthroline. Complexes [Cu(L)(2)](+) were prepared as their perchlorate or hexafluorophosphate salts. The solution state structures were analyzed by NMR and shielding effects reflected significant interligand pi-stacking interaction in the complexes. Solid-state structures of the complexes where L = 3,3'-tetramethylene-2,2'-bibenzo[h]quinoline or naphtho[1,2-b]-1,10-phenanthroline were determined by X-ray analysis. The tetramethylene bridged complex showed a highly distorted coordination geometry with the BHQ rings of opposing ligands pi-stacked at a interplanar distance of about 3.37 A. Complexes of the BHQ series showed a pronounced MLCT absorption maximum which shifted bathochromically from 496 to 610 nm as the 3,3'-bridge decreased from 4 to 2 carbons. The BHQ complexes luminesced strongly in CH(2)Cl(2) solution and the tetramethylene-bridged system showed the longest yet recorded excited-state lifetime for a copper MLCT excited state, tau = 5.3 micros and Phi = 0.10.


Synthesis of novel benzo[h]quinolines: wound healing, antibacterial, DNA binding and in vitro antioxidant activity

Halehatty R Prakash Naik, Halehatty S Bhojya Naik, Thangali R Ravikumar Naik, H Raja Naika, K Gouthamchandra, Riaz Mahmood, B M Khadeer Ahamed
PMID: 18722035   DOI: 10.1016/j.ejmech.2008.07.006

Abstract

We have characterized a new class of 2-mercapto/2-selenobenzo[h]quinoline-3-carbaldehyde (3/4). Antibacterial potential of these compounds against a wide range of gram-positive and gram-negative bacteria was studied. The selenium containing compound 4 showed significant inhibition zone on Staphylococcus aureus (22.76+/-0.14), Bacillus subtilis (20.63+/-0.24), and Streptococcus pyogenes (19.54+/-0.20) over sulfur containing compound 3. To validate the ethnotherapeutic claims of the synthetic compounds in skin diseases, wound healing activity was studied, besides antioxidant activity to understand the mechanism of wound healing. The interaction behavior of these compounds with DNA was investigated by absorption spectra (obtained K(b) constant for 3 is 2.7x10(5) and for 4 is 3.8x10(6)), viscosity, and thermal denaturation studies. Finally, the results show that the DNA intercalated 3/4 compounds are strong antioxidants; they show significant wound healing activity and protect oxidative DNA damage from harmful free radical reactions.


Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car-Parrinello Molecular Dynamics and Electronic Structure Inspection

Jarosław J Panek, Joanna Zasada, Bartłomiej M Szyja, Beata Kizior, Aneta Jezierska
PMID: 34069244   DOI: 10.3390/ijms22105220

Abstract

The O-H...N and O-H...O hydrogen bonds were investigated in 10-hydroxybenzo[h]quinoline (HBQ) and benzo[h]quinoline-2-methylresorcinol complex in vacuo, solvent and crystalline phases. The chosen systems contain analogous donor and acceptor moieties but differently coupled (intra- versus intermolecularly). Car-Parrinello molecular dynamics (CPMD) was employed to shed light onto principle components of interactions responsible for the self-assembly. It was applied to study the dynamics of the hydrogen bonds and vibrational features as well as to provide initial geometries for incorporation of quantum effects and electronic structure studies. The vibrational features were revealed using Fourier transformation of the autocorrelation function of atomic velocity and by inclusion of nuclear quantum effects on the O-H stretching solving vibrational Schrödinger equation a posteriori. The potential of mean force (Pmf) was computed for the whole trajectory to derive the probability density distribution and for the O-H stretching mode from the proton vibrational eigenfunctions and eigenvalues incorporating statistical sampling and nuclear quantum effects. The electronic structure changes of the benzo[h]quinoline-2-methylresorcinol dimer and trimers were studied based on Constrained Density Functional Theory (CDFT) whereas the Electron Localization Function (ELF) method was applied for all systems. It was found that the bridged proton is localized on the donor side in both investigated systems in vacuo. The crystalline phase simulations indicated bridged proton-sharing and transfer events in HBQ. These effects are even more pronounced when nuclear quantization is taken into account, and the quantized Pmf allows the proton to sample the acceptor area more efficiently. The CDFT indicated the charge depletion at the bridged proton for the analyzed dimer and trimers in solvent. The ELF analysis showed the presence of the isolated proton (a signature of the strongest hydrogen bonds) only in some parts of the HBQ crystal simulation. The collected data underline the importance of the intramolecular coupling between the donor and acceptor moieties.


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